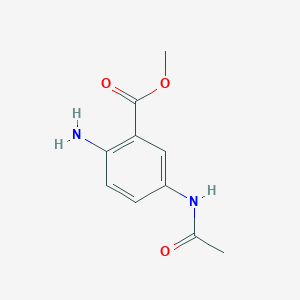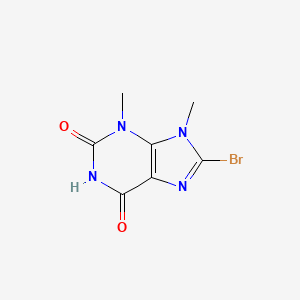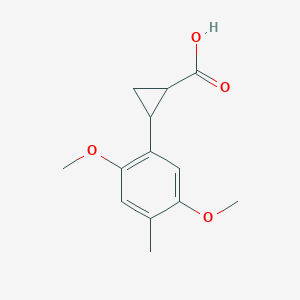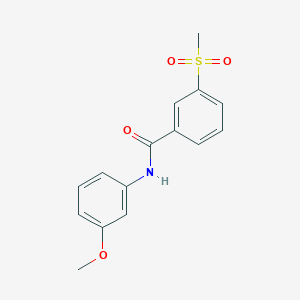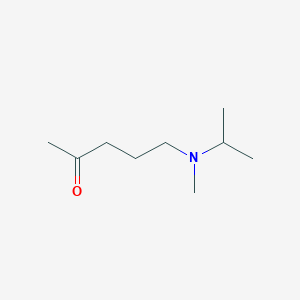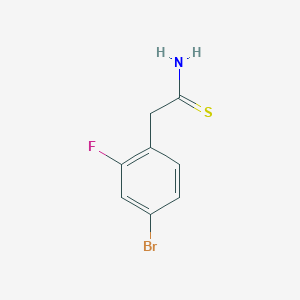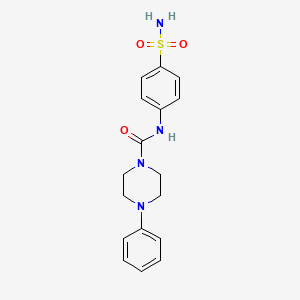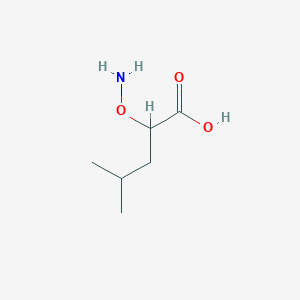
2-(Aminooxy)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-4-methylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an aminooxy group (-ONH2) attached to a 4-methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with hydroxylamine derivatives. One common method is the reductive oxyamination process, where the carboxylic acid reacts with an aminooxy reagent under reductive conditions to form the desired product . The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or 2-picoline-borane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminooxy compounds.
Scientific Research Applications
2-(Aminooxy)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oxime bonds.
Biology: Studied for its potential role in inhibiting specific enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-4-methylpentanoic acid involves its interaction with specific enzymes and metabolic pathways. It functions as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases . By forming oxime complexes with PLP, it disrupts the normal enzymatic activity, leading to altered metabolic processes. This inhibition can affect various biochemical pathways, including the malate-aspartate shuttle and glycolysis .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Another aminooxy compound with similar inhibitory effects on PLP-dependent enzymes.
Hydroxylamine derivatives: Compounds with similar reactivity due to the presence of the -ONH2 group.
Uniqueness
2-(Aminooxy)-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its 4-methylpentanoic acid backbone differentiates it from other aminooxy compounds, providing unique steric and electronic properties that influence its interactions with enzymes and other biomolecules.
Properties
CAS No. |
28120-18-5 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-aminooxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(2)3-5(10-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
FOLNEXIKZNWGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


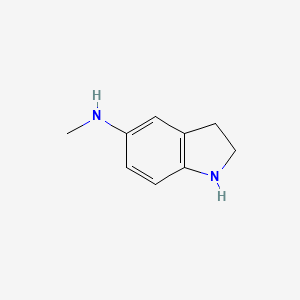
amine](/img/structure/B13585399.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
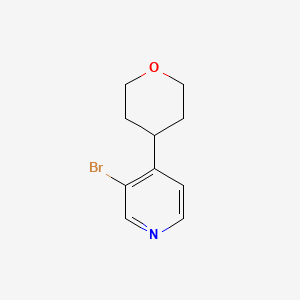
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
